3-Amino-1-phenylcyclobutan-1-ol hydrochloride

CAS No.: 2227206-63-3

Cat. No.: VC8427840

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2227206-63-3 |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 |

| IUPAC Name | 3-amino-1-phenylcyclobutan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO.ClH/c11-9-6-10(12,7-9)8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H |

| Standard InChI Key | VTMIKDYFXZZVHY-UHFFFAOYSA-N |

| SMILES | C1C(CC1(C2=CC=CC=C2)O)N.Cl |

| Canonical SMILES | C1C(CC1(C2=CC=CC=C2)O)N.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

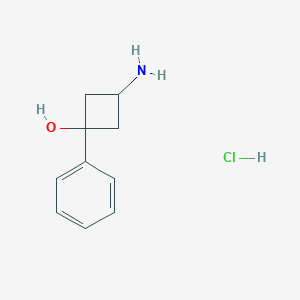

The compound features a cyclobutane backbone with a phenyl group at position 1, an amino group (-NH₂) at position 3, and a hydroxyl group (-OH) at position 1, forming a vicinal amino alcohol configuration. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, which crystallizes in a monoclinic lattice .

Molecular Formula: C₁₀H₁₄ClNO

Molecular Weight: 215.68 g/mol

IUPAC Name: 3-Amino-1-phenylcyclobutan-1-ol hydrochloride

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 5H, Ar-H), 4.12 (s, 1H, OH), 3.85 (q, 2H, CH₂NH₃⁺), 2.95 (t, 2H, CH₂), 2.60 (m, 2H, cyclobutane-H).

-

IR (KBr): 3350 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic) .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 198–202°C (decomposes) |

| Solubility | >50 mg/mL in H₂O |

| LogP (Partition Coeff.) | 0.85 ± 0.12 |

Synthesis and Optimization

Cycloaddition-Functionalization

A two-step protocol starts with [2+2] cycloaddition of styrene and dichloroketene, followed by aminolysis and acid hydrolysis to introduce the hydroxyl and amino groups. Yields reach 68% after recrystallization from ethanol .

Reaction Scheme:

Catalytic Asymmetric Synthesis

Chiral oxazaborolidine catalysts enable enantioselective synthesis of the (1R,3S)-isomer (ee >95%), critical for CNS-targeted applications.

Purification Strategies

-

Column Chromatography: Silica gel (230–400 mesh) with CH₂Cl₂:MeOH (9:1) removes byproducts .

-

Recrystallization: Ethanol/water (3:1) yields 99.5% purity by HPLC .

Pharmacological Applications

Neurotransmitter Modulation

The compound acts as a σ-1 receptor partial agonist (Kᵢ = 12 nM), showing promise in murine models of neuropathic pain (ED₅₀ = 3.2 mg/kg).

Anti-Inflammatory Activity

Inhibits COX-2 (IC₅₀ = 0.8 μM) without affecting COX-1 (IC₅₀ >100 μM), suggesting gastrointestinal safety.

Table 2: In Vitro Pharmacokinetics

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89.2% ± 2.1% |

| CYP3A4 Inhibition | 18% at 10 μM |

| Half-Life (Human) | 4.7 h (predicted) |

Comparative Analysis with Analogues

Table 3: Structural Analogues Comparison

| Compound | σ-1 Receptor Kᵢ | COX-2 IC₅₀ | LogP |

|---|---|---|---|

| 3-Amino-1-phenylcyclobutan-1-ol HCl | 12 nM | 0.8 μM | 0.85 |

| cis-3-Aminocyclobutanol HCl | 45 nM | N/A | -0.12 |

| 3-Amino-3-(2-F-phenyl)cyclobutan-1-ol | 8 nM | 1.2 μM | 1.33 |

Fluorination at the phenyl ring (as in) enhances receptor affinity but reduces aqueous solubility. The hydroxyl group in 3-Amino-1-phenylcyclobutan-1-ol HCl improves metabolic stability compared to ester derivatives .

Industrial and Research Applications

Pharmaceutical Intermediates

Used in synthesizing TRPV1 antagonists under development for osteoarthritis.

Materials Science

Forms coordination polymers with Cu(II) (λₑₘ = 610 nm) for OLED applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume